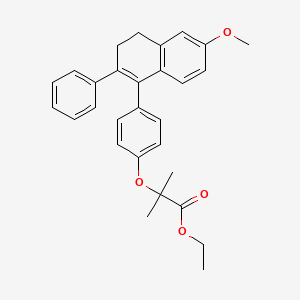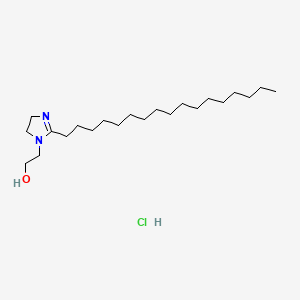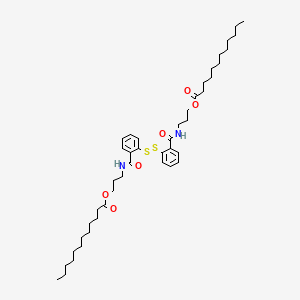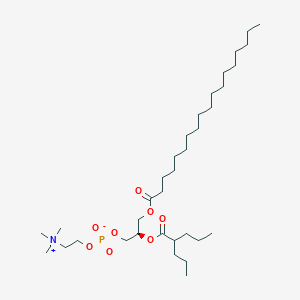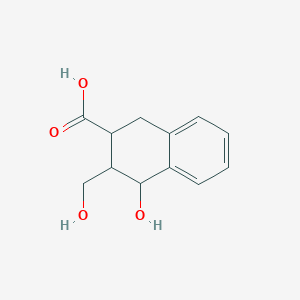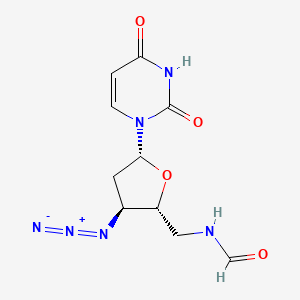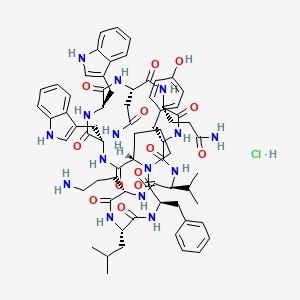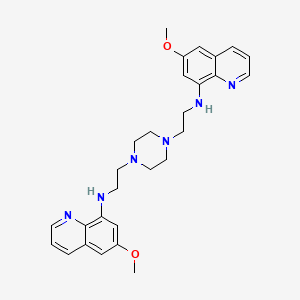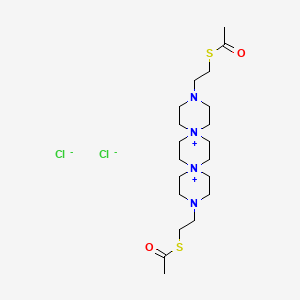
3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride is a synthetic compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a dispiro structure with two diaza groups and acetylthioethyl substituents, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride typically involves multiple steps, starting with the preparation of the diaza-dispiro core. This core is then functionalized with acetylthioethyl groups through nucleophilic substitution reactions. The final step involves the introduction of chloride ions to form the dichloride salt. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. Continuous flow reactors could also be employed to enhance efficiency and control over reaction parameters. Purification processes such as crystallization, filtration, and chromatography are essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride can undergo various chemical reactions, including:
Oxidation: The acetylthioethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The diaza groups can be reduced to form secondary amines.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthioethyl groups can yield sulfoxides or sulfones, while substitution of the chloride ions can produce a variety of anionic derivatives.
科学研究应用
Chemistry
In chemistry, 3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive agent. Its ability to interact with biological molecules and cellular structures makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is explored for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for further development as an anticancer agent .
Industry
In industrial applications, this compound is used in the development of advanced materials with specific properties, such as conductivity, stability, and reactivity. Its unique structure allows for the creation of materials with tailored characteristics for various applications.
作用机制
The mechanism of action of 3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride involves its interaction with cellular membranes and intracellular targets. The acetylthioethyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of essential cellular processes. The diaza groups can interact with nucleic acids, disrupting DNA replication and transcription. These interactions result in the inhibition of cell growth and proliferation, making it an effective anticancer agent .
相似化合物的比较
Similar Compounds
3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride: This compound has similar structural features but different substituents, leading to variations in reactivity and biological activity.
3,12-Bis(2-hydroxyethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride: Another structurally related compound with hydroxyethyl groups instead of acetylthioethyl groups, affecting its chemical and biological properties.
Uniqueness
The uniqueness of 3,12-Bis(2-(acetylthio)ethyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride lies in its specific combination of functional groups and structural features. The presence of acetylthioethyl groups provides unique reactivity and potential for covalent interactions with biological molecules, distinguishing it from other similar compounds.
属性
CAS 编号 |
111854-44-5 |
|---|---|
分子式 |
C20H38Cl2N4O2S2 |
分子量 |
501.6 g/mol |
IUPAC 名称 |
S-[2-[12-(2-acetylsulfanylethyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]ethyl] ethanethioate;dichloride |
InChI |
InChI=1S/C20H38N4O2S2.2ClH/c1-19(25)27-17-7-21-3-9-23(10-4-21)13-15-24(16-14-23)11-5-22(6-12-24)8-18-28-20(2)26;;/h3-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
KIJMPHXNWATWDZ-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)SCCN1CC[N+]2(CC1)CC[N+]3(CCN(CC3)CCSC(=O)C)CC2.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


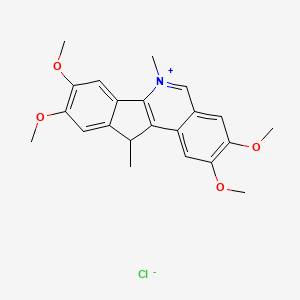
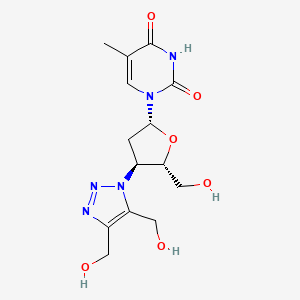
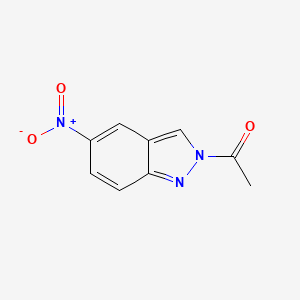


![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
